molecular formula C7H13Cl2N3 B2932358 trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride CAS No. 1899946-27-0

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride

Cat. No. B2932358
CAS RN: 1899946-27-0
M. Wt: 210.1
InChI Key: NDGAMXNLAISPKY-BNTLRKBRSA-N
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Description

“trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” is a chemical compound that belongs to the class of pyrazolylcyclopropane building blocks . These building blocks are considered advantageous for drug discovery due to their hydrophilic, sp3-enriched, and conformationally restricted properties . They are also considered as isosteric analogs of CNS-active drug tranylcyclopropamine .


Synthesis Analysis

The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, including “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . The title compounds were prepared in four or six steps and 32–60 and 17–40 % overall yields, respectively, on up to 50 g scale .


Molecular Structure Analysis

The molecular structure of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” consists of a cyclopropane ring with a pyrazolyl substituent . The choice of pyrazole for modification of the cyclopropane ring was not accidental since 3-, 4-, and 5-pyrazolyl substituents can model π -acceptor, π -amphoteric, and π -donor heterocyclic moieties, respectively .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides . This reaction is part of a multi-step synthesis process that also involves the use of pyrazolecarbaldehydes .

Scientific Research Applications

Synthesis and Complex Formation

  • Pyrazole derivatives, including structures similar to trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride, have been utilized in the synthesis of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. This involves the formation of ML2Cl2 complexes, demonstrating the potential of such compounds in complex metal ion chemistry (Budzisz, Małecka, & Nawrot, 2004).

Geometrical Isomer Studies

  • Research has identified the existence of geometrical isomers (cis- and trans-) of certain pyrazoline derivatives, with notable differences in their solvatochromic responses and encapsulation within β-cyclodextrin nanocavities. This highlights the compound's utility in understanding isomer behavior in various media (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).

Intermediate in Anticancer Compounds Synthesis

  • Pyrazole derivatives, similar to trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride, have been synthesized as intermediates for developing biologically active compounds, particularly in the context of anticancer drug research. This demonstrates their importance in medicinal chemistry for cancer treatment (Liu, Xu, & Xiong, 2017).

Photophysical and Quantum Chemical Analysis

  • Pyrazoline derivatives undergo detailed photophysical and quantum chemical analysis to understand their explicit spectral response and geometric isomers' formation. This type of research provides insight into the electronic properties and behavior of such compounds under different conditions (Pérez et al., 2013).

Metabolite Monitoring in Human Urine

  • Similar cyclopropanamine compounds have been monitored as metabolites in human urine, indicating their potential utility in pharmacokinetic studies and environmental exposure assessment. This research is crucial for understanding how such compounds are processed in the human body (Arrebola et al., 1999).

Future Directions

The building blocks obtained from the synthesis of “trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride” are good starting points for the design of lead-like libraries . They can be used for the development of novel “good chemotypes” for drug discovery . Future research could focus on exploring the potential applications of these compounds in medicinal chemistry and drug design .

Mechanism of Action

properties

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)5-4-6(5)8;;/h2-3,5-6H,4,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGAMXNLAISPKY-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanamine dihydrochloride

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